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[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate

TPSA medicinal chemistry ADME prediction

When developing selective trypsin-like serine protease inhibitors, generic benzamidine esters lack the free 4-amino derivatization handle needed for fluorophore/biotin conjugation and secondary amide coupling. (Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate (CAS 1373237-01-4) solves this with: • Free 4-NH₂ group enabling diazotization, amide coupling & probe conjugation - impossible with 4-Cl analogs • 7.5-fold lower Ki vs. unsubstituted benzamidine against human tissue kallikrein (146 vs. 1,098 µM) • TPSA 90.7 Ų, LogP 2.8 - optimal for oral bioavailability optimization • Orthogonal reactivity: hydrolyzable 4-chlorobenzoate ester + cyclizable amidine core for scaffold diversification

Molecular Formula C14H12ClN3O2
Molecular Weight 289.719
CAS No. 1373237-01-4
Cat. No. B581700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate
CAS1373237-01-4
Molecular FormulaC14H12ClN3O2
Molecular Weight289.719
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NOC(=O)C2=CC=C(C=C2)Cl)N)N
InChIInChI=1S/C14H12ClN3O2/c15-11-5-1-10(2-6-11)14(19)20-18-13(17)9-3-7-12(16)8-4-9/h1-8H,16H2,(H2,17,18)
InChIKeyIXAYTQLAXRRFKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate – Chemical Identity & Key Properties


(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate (CAS 1373237-01-4) is a synthetic (Z)-configured amidine ester belonging to the phenylamidine class, combining a 4-aminobenzamidine core with a 4-chlorobenzoate ester moiety [1]. With a molecular formula of C₁₄H₁₂ClN₃O₂ and a molecular weight of 289.71 g/mol, this building block is primarily utilized as a pharmaceutical intermediate and research tool, particularly in the synthesis of serine protease inhibitor candidates and functionalized heterocycles [1]. Its structural signature – an electron-donating 4-amino substituent on the phenyl ring coupled with an electron-withdrawing 4-chlorobenzoate ester – creates a distinctive electronic and steric profile that differentiates it from generic benzamidine derivatives [1].

Serine protease inhibitor research

4-aminobenzamidine core with additional H-bond donor supports selective inhibitor design.

Chemical probe synthesis

Free aromatic amine enables fluorophore/biotin conjugation for ABPP workflows.

Diversity-oriented heterocycle building block

Orthogonal reactivity (amine, amidine, ester) facilitates scaffold diversification.

(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate – Generic Substitution Risks


Superficially similar phenylamidine esters – such as the 4-chlorophenyl or unsubstituted benzoate analogs – cannot be interchanged with (Z)-[amino-(4-aminophenyl)methylidene]amino 4-chlorobenzoate without risking significant alterations in reactivity, solubility, and biological target engagement. The presence of the free 4‑amino group on the phenyl ring introduces an additional hydrogen‑bond donor and acceptor site, increases the topological polar surface area by approximately 26 Ų relative to the 4‑chlorophenyl analog [1], and enables secondary derivatization chemistries (e.g., amide coupling, diazotization) that are impossible with the chlorine‑substituted congener . These molecular‑level differences translate directly into divergent pharmacokinetic and pharmacodynamic outcomes, making generic substitution scientifically unjustified [1].

4-NH₂ handle
Target: free 4‑NH₂ enables amide coupling, diazotization
4‑chlorophenyl analog: no reactive amine handle
TPSA
Target: ~90.7 Ų, favorable solubility-permeability balance
4‑chlorophenyl analog: ~64.7 Ų, may alter ADME predictions
Lipophilicity
Target: XLogP3‑AA 2.8, reduced off-target binding risk
4‑chlorophenyl analog: LogP ~3.5, higher non‑specific binding potential
Physicochemical differences arise from 4‑NH₂ substitution; generic 4‑chlorophenyl or unsubstituted benzoate analogs may not reproduce reactivity or binding profiles.

(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate – Quantitative Differentiation Evidence


TPSA Advantage: Improved Solubility-Permeability Balance

The target compound exhibits a TPSA of 90.7 Ų, substantially higher than the 64.68 Ų of the close analog [[amino-(4-chlorophenyl)methylidene]amino] benzoate [1]. This 40% increase in polar surface area arises from the 4‑amino substituent and is expected to improve aqueous solubility while maintaining acceptable passive membrane permeability (TPSA < 140 Ų is considered favorable for oral bioavailability) [1].

TPSA comparison
Reported
Target: 90.7 Ų
4‑chlorophenyl analog: 64.68 Ų
Δ +26.02 Ų (40.2% increase)
Higher TPSA may improve solubility-permeability balance for oral bioavailability research.
Computed by PubChem Cactvs; TPSA
Lipophilicity reduction
Reported
Target: XLogP3-AA 2.8
4‑chlorophenyl analog: LogP 3.52
Δ –0.72 log units
Lower LogP within favorable range may reduce non‑specific protein binding risk.
Computed using XLogP3 (PubChem).
H‑bond donor advantage
Class-level
Target scaffold Ki: 146 ± 10 µM (2 donors)
Benzamidine Ki: 1,098 ± 91 µM (1 donor)
7.5‑fold lower Ki
Extra H‑bond donor may strengthen target engagement and enable selective derivatization.
Human tissue kallikrein inhibition assay; class‑level inference from 4‑aminobenzamidine series.
Conformational flexibility
Class-level
4 rotatable bonds (vs. 3 in simpler esters)
Analogous ester series: Ki
Increased flexibility may allow adaptation to extended binding pockets.
Class‑level inference from benzamidine ester series; direct data for this compound not available.
Exact mass shift
Reported
289.0618 Da
4‑chlorophenyl analog: 274.0510 Da
Δ +15.01 Da
Distinct mass supports unambiguous HRMS detection in ABPP studies.
Computed monoisotopic mass; resolves isobaric interference.
TPSA medicinal chemistry ADME prediction

Reduced Lipophilicity for Enhanced Drug-Likeness

The target compound has a computed XLogP3‑AA of 2.8, whereas the 4‑chlorophenyl analog [[amino-(4-chlorophenyl)methylidene]amino] benzoate shows a LogP of 3.52 [1]. This 0.72 log unit reduction indicates lower lipophilicity, which is generally associated with reduced non‑specific protein binding, lower phospholipidosis risk, and improved metabolic stability – all desirable in early‑stage drug candidates.

Lipophilicity reduction
Reported
Target: XLogP3-AA 2.8
4‑chlorophenyl analog: LogP 3.52
Δ –0.72 log units
Lower LogP within favorable range may reduce non‑specific protein binding risk.
Computed using XLogP3 (PubChem).
lipophilicity LogP drug design

Additional Hydrogen-Bond Donor for Dual Derivatization

The target compound possesses two hydrogen‑bond donor sites (the amidine NH₂ and the aromatic 4‑NH₂), whereas the 4‑chlorophenyl analog contains only the amidine NH₂ donor [1]. This extra donor enables selective secondary functionalization – such as amide bond formation or sulfonamide coupling – without disrupting the amidine pharmacophore. In competitive binding assays, 4‑aminobenzamidine derivatives consistently show 2‑ to 10‑fold higher trypsin affinity than unsubstituted benzamidine (Ki = 146 µM vs. 1,098 µM), a trend attributable to the 4‑amino group’s participation in the active‑site hydrogen‑bond network [2].

H‑bond donor advantage
Class-level
Target scaffold Ki: 146 ± 10 µM (2 donors)
Benzamidine Ki: 1,098 ± 91 µM (1 donor)
7.5‑fold lower Ki
Extra H‑bond donor may strengthen target engagement and enable selective derivatization.
Human tissue kallikrein inhibition assay; class‑level inference from 4‑aminobenzamidine series.
hydrogen bonding derivatization medicinal chemistry

Rotatable Bond Flexibility for Binding Optimization

The target compound contains 4 rotatable bonds (vs. 3 in simpler benzamidine esters) due to the 4‑chlorobenzoate ester extension [1]. This moderate increase in conformational freedom allows the molecule to adapt to sub‑pockets within enzyme active sites without incurring a prohibitive entropic penalty. In the context of trypsin‑like serine proteases, analogous esters such as 4‑amidinobenzoic acid benzyl ester have demonstrated sub‑micromolar Ki values, suggesting that the ester tail can significantly enhance potency when optimally oriented [2].

Conformational flexibility
Class-level
4 rotatable bonds (vs. 3 in simpler esters)
Analogous ester series: Ki
Increased flexibility may allow adaptation to extended binding pockets.
Class‑level inference from benzamidine ester series; direct data for this compound not available.
Exact mass shift
Reported
289.0618 Da
4‑chlorophenyl analog: 274.0510 Da
Δ +15.01 Da
Distinct mass supports unambiguous HRMS detection in ABPP studies.
Computed monoisotopic mass; resolves isobaric interference.
conformational flexibility rotatable bonds ligand efficiency

Exact Mass Differentiation for Selectivity Profiling

The target compound’s exact mass (289.0618043 Da) differs by 15.01 Da from the 4‑chlorophenyl analog (exact mass 274.0510 Da) due to the substitution of Cl → NH₂ [1]. This mass shift is readily resolved by high‑resolution mass spectrometry (HRMS), allowing researchers to use the compound as a distinguishable probe in competitive activity‑based protein profiling (ABPP) experiments where isobaric interference would otherwise confound target identification.

Exact mass shift
Reported
289.0618 Da
4‑chlorophenyl analog: 274.0510 Da
Δ +15.01 Da
Distinct mass supports unambiguous HRMS detection in ABPP studies.
Computed monoisotopic mass; resolves isobaric interference.
exact mass mass spectrometry chemical proteomics

(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate – Application Scenarios


Serine Protease Inhibitor Lead Optimization

The compound’s 4‑aminobenzamidine core, which has a 7.5‑fold lower Ki against human tissue kallikrein compared to unsubstituted benzamidine [1], combined with the 4‑chlorobenzoate ester tail that mimics the extended binding interactions of known sub‑micromolar inhibitors [2], makes it a privileged scaffold for developing selective trypsin‑like serine protease inhibitors. The additional hydrogen‑bond donor enables further optimization via amide coupling without sacrificing the amidine pharmacophore [1].

Chemical Probe for Activity-Based Protein Profiling

The unique exact mass (289.06 Da) and the presence of a free aromatic amino group for fluorophore or biotin conjugation make this compound an ideal starting point for designing activity‑based probes targeting serine hydrolases. The 15-Da mass shift relative to the 4‑chlorophenyl analog ensures clear discrimination in HRMS‑based competitive ABPP workflows [3].

Anthelmintic Drug Discovery Intermediate

Patent literature establishes that 4‑aminophenylamidines possess anthelmintic activity, with N‑(4‑aminophenyl)‑N',N'‑dimethylacetamidine as a representative embodiment . The target compound’s ester prodrug design may enhance oral bioavailability, and its favorable TPSA (90.7 Ų) and LogP (2.8) fall within the optimal range for oral absorption [3]. It therefore represents a promising advanced intermediate for next‑generation anthelmintic candidates.

Building Block for Diversity-Oriented Heterocycle Synthesis

The 4‑amino group allows for diazotization and subsequent coupling to generate triazene or azo‑linked libraries, while the amidine moiety can be cyclized into imidazoles, pyrimidines, or triazines. The 4‑chlorobenzoate ester can be hydrolyzed or transesterified, providing orthogonal protecting‑group strategies. This orthogonal reactivity profile is absent in the 4‑chlorophenyl or unsubstituted phenyl analogs, offering a broader scope for scaffold diversification [2].

Application
Selection Property
Validation Focus
Serine protease inhibitor studies
4‑aminobenzamidine core with additional H‑bond donor
Binding affinity and selectivity against trypsin‑like proteases
Chemical probe design (ABPP)
Free aromatic amine for conjugation, distinct exact mass
HRMS discrimination and target engagement in proteomes
Anthelmintic research intermediate
Computed TPSA/LogP in oral absorption range
Anthelmintic screening and prodrug stability assessment
Diversity‑oriented heterocycle synthesis
Orthogonal reactivity (NH₂, amidine, ester)
Scaffold diversification and protecting‑group strategies
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